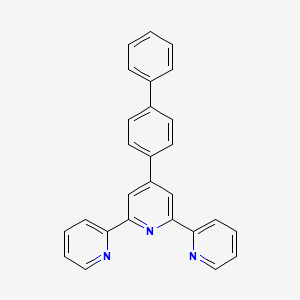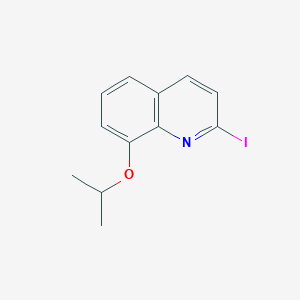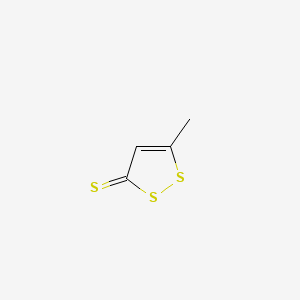
4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine is an organic compound that belongs to the class of terpyridines It is characterized by the presence of a biphenyl group attached to a terpyridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine typically involves the following steps:
Suzuki Coupling Reaction: The initial step involves the Suzuki coupling of 4-bromobiphenyl with 2,2’:6’,2’‘-terpyridine-4’-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.
Reduction: Formation of biphenyl-4-ylmethanol derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Materials Science: The compound is employed in the design of organic semiconductors and light-emitting materials for optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of advanced materials with specific functionalities, such as sensors and catalysts.
作用机制
The mechanism of action of 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the terpyridine moiety. This coordination can lead to the formation of stable metal complexes that exhibit unique electronic, magnetic, and catalytic properties. The biphenyl group enhances the compound’s ability to interact with various substrates, making it a versatile ligand in coordination chemistry.
相似化合物的比较
2,2’6’,2’'-Terpyridine: A parent compound with similar coordination properties but lacking the biphenyl group.
4,4’-Bipyridine: Another bipyridine derivative with different electronic properties due to the absence of the terpyridine core.
5,5’‘-Bis(4-biphenylyl)-2,2’5’,2’'-terthiophene: A related compound with a thiophene core instead of a terpyridine core.
Uniqueness: 4’-(4-Biphenylyl)-2,2’:6’,2’'-terpyridine is unique due to the combination of the biphenyl and terpyridine moieties, which imparts distinct electronic and steric properties. This makes it a valuable ligand for the synthesis of metal complexes with tailored properties for specific applications.
属性
分子式 |
C27H19N3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C27H19N3/c1-2-8-20(9-3-1)21-12-14-22(15-13-21)23-18-26(24-10-4-6-16-28-24)30-27(19-23)25-11-5-7-17-29-25/h1-19H |
InChI 键 |
KASNEZRELMXILE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)




![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)


![1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B8751084.png)
![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)


